2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide
Description
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Properties
IUPAC Name |
2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-6-18(7-2)16(23)21(17(24)20-18)10-14(22)19-15-12(4)8-11(3)9-13(15)5/h8-9H,6-7,10H2,1-5H3,(H,19,22)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQSRWWLPORKRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CC(=O)NC2=C(C=C(C=C2C)C)C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 278.35 g/mol. It features an imidazolidinone core and an acetamide functional group which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H22N2O3 |
| Molecular Weight | 278.35 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. For instance, derivatives of imidazolidinones have been noted for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the diethyl substituent may enhance membrane permeability, facilitating better interaction with bacterial cells .
Cytotoxic Effects
Studies on related compounds suggest potential cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis through the mitochondrial pathway. For example, imidazolidinones have shown to activate caspases and increase reactive oxygen species (ROS) levels in cancer cells . While specific data on the compound is limited, similar compounds have demonstrated significant cytotoxicity in vitro.
Anti-inflammatory Activity
The anti-inflammatory properties of imidazolidinone derivatives have been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play pivotal roles in inflammatory processes . This suggests that this compound may also possess similar anti-inflammatory capabilities.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the imidazolidinone ring may interact with specific biological targets such as enzymes or receptors involved in cell signaling pathways. This interaction could lead to modulation of cellular responses related to inflammation and cell proliferation.
Case Studies
- Antimicrobial Efficacy : A study examining a series of imidazolidinone derivatives found that certain modifications significantly increased antimicrobial activity against Gram-positive bacteria. Although direct data on this compound is lacking, it is reasonable to predict similar results based on structural analogs .
- Cytotoxicity Assessment : In vitro studies conducted on structurally related compounds showed effective cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa). These studies utilized assays such as MTT and flow cytometry to measure cell viability and apoptosis rates .
- Anti-inflammatory Studies : Research on imidazolidinone derivatives demonstrated their ability to downregulate inflammatory markers in animal models of arthritis. This suggests a potential therapeutic application for inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The structure of 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide suggests it may interact with specific cellular pathways involved in cancer progression. For instance:
- A study demonstrated that derivatives of similar compounds exhibited significant growth inhibition against various cancer cell lines, indicating potential for further development as anticancer therapeutics .
2. Modulation of N-formyl Peptide Receptor 2
The compound has been identified as a modulator of the N-formyl peptide receptor 2 (FPR2), which plays a critical role in inflammatory responses. This receptor is associated with various diseases, including ocular inflammatory conditions. The modulation of this receptor can lead to therapeutic interventions for:
Biochemical Applications
1. Enzyme Inhibition
The compound has shown promise in inhibiting specific enzymes relevant to metabolic disorders and neurodegenerative diseases:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease .
2. Antimicrobial Activity
Research indicates that derivatives of this compound possess antimicrobial properties against various pathogens. Preliminary studies suggest effective inhibition against bacteria such as Escherichia coli and Staphylococcus aureus, making it a candidate for developing new antimicrobial agents .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via coupling reactions between imidazolidinone precursors and substituted phenylacetamide intermediates. For example:
- Use carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base, adapted from protocols for structurally similar N-arylacetamides .
- Optimize reaction time and temperature (e.g., reflux at 40–60°C) to improve yields, as demonstrated in analogous imidazole-acetamide syntheses .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>95%) .
Q. How can the structural conformation and stability of this compound be characterized experimentally?
- Methodology :
- X-ray crystallography : Analyze crystal packing and hydrogen-bonding patterns (e.g., N–H⋯N interactions observed in related N-(2,4,6-trimethylphenyl)acetamides ).
- NMR spectroscopy : Use and NMR to confirm substituent positions (e.g., aromatic protons at δ 6.85 ppm for trimethylphenyl groups ).
- Thermogravimetric analysis (TGA) : Assess thermal stability, noting decomposition temperatures >250°C for structurally analogous acetamides .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology :
- Anticancer screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM, referencing imidazole-acetamide derivatives with IC values <50 μM .
- Enzyme inhibition : Test against kinases or proteases using fluorometric assays, noting activity trends in N-arylacetamides with electron-withdrawing groups .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?
- Methodology :
- Perform DFT calculations (B3LYP/6-31G* basis set) to analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution .
- Compare computational results with experimental UV-Vis spectra (λ ~280–320 nm for conjugated systems) .
Q. What crystallographic insights explain the compound’s stability under varying conditions?
- Methodology :
- Compare crystal structures of analogs (e.g., TMPA derivatives) to identify steric effects from trimethylphenyl groups that reduce molecular flexibility .
- Study hydrogen-bonded dimerization (R(8) motifs) using Hirshfeld surface analysis to quantify intermolecular interactions .
Q. How can contradictory data in biological activity or synthetic yields be resolved?
- Methodology :
- Cross-validate synthetic yields using alternative coupling agents (e.g., DCC vs. EDC) and monitor by TLC .
- Replicate bioassays with standardized controls (e.g., doxorubicin for cytotoxicity) and assess batch-to-batch purity via LC-MS .
Q. What strategies enable structure-activity relationship (SAR) studies for optimizing target affinity?
- Methodology :
- Synthesize derivatives with modified substituents (e.g., diethyl vs. dimethyl groups on the imidazolidinone ring) and compare IC values .
- Use molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., PARP-1 or EGFR kinases) .
Q. How can advanced analytical techniques resolve challenges in impurity profiling?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
